N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide
説明
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide, also known as AT-101, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. AT-101 is a member of the family of compounds known as BH3 mimetics, which work by mimicking the activity of the BH3 domain of pro-apoptotic proteins.
作用機序
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide works by mimicking the activity of the BH3 domain of pro-apoptotic proteins. The BH3 domain is a conserved region of pro-apoptotic proteins that binds to anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby neutralizing their activity. By mimicking the BH3 domain, this compound is able to bind to and inhibit the activity of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in a wide variety of cancer cell lines, including those derived from breast, prostate, lung, and colon cancers. It has also been shown to enhance the activity of chemotherapy drugs in cancer cells. In addition, this compound has been shown to inhibit the growth of tumors in animal models of cancer.
実験室実験の利点と制限
One advantage of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in laboratory experiments. However, one limitation is that it has not yet been approved for clinical use, so its potential therapeutic benefits in humans are still being investigated.
将来の方向性
There are several potential future directions for research on N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide. One area of interest is the development of combination therapies that incorporate this compound with other chemotherapy drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, further studies are needed to investigate the potential use of this compound in other diseases beyond cancer, such as autoimmune disorders.
科学的研究の応用
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This compound has also been shown to enhance the activity of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-4-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15(26)23-19-11-13-20(14-12-19)24-22(28)25-21(27)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3,(H,23,26)(H2,24,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJDYEZTWWHTMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199325 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。